2-[3-[(2-Methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carbonitrile
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Overview
Description
2-[3-[(2-Methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an isoquinolinone moiety, a pyrrolidinone ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(2-Methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives, followed by the formation of the pyrrolidinone ring through cyclization reactions. The thiophene ring is then introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene precursors .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[3-[(2-Methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The isoquinolinone moiety can be oxidized to form quinoline derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoquinolinone moiety can yield quinoline derivatives, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
2-[3-[(2-Methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound for the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-[3-[(2-Methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinolinone moiety can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The pyrrolidinone and thiophene rings can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolinone derivatives: These compounds share the isoquinolinone core and have similar biological activities.
Pyrrolidinone derivatives: These compounds feature the pyrrolidinone ring and are used in various medicinal applications.
Thiophene derivatives: These compounds contain the thiophene ring and are known for their electronic properties.
Uniqueness
2-[3-[(2-Methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carbonitrile is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for research and development in multiple fields .
Properties
IUPAC Name |
2-[3-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-22-7-4-12-2-3-14(10-15(12)17(22)24)21-16-5-8-23(18(16)25)19-13(11-20)6-9-26-19/h2-3,6,9-10,16,21H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEWYSNBHGKJLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=C(C=C2)NC3CCN(C3=O)C4=C(C=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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